Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
Overview
Description
Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is a chemical compound with the CAS Number: 1220036-41-8 . Its molecular weight is 271.74 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
The molecular formula of this compound is C13H18ClNO3 . Its molecular weight is 271.74 g/mol .Scientific Research Applications
Coordination Polymer Studies
Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride has been studied in the context of coordination polymers. A hydro(solvo)thermal reaction involving similar compounds resulted in a unique coordination polymer, demonstrating its potential in creating intricate molecular structures (Ayyappan, Evans, & Lin, 2002).
Anti-Juvenile Hormone Agents
Research into novel anti-juvenile hormone (anti-JH) agents has identified compounds structurally related to this compound. These compounds have been found to induce precocious metamorphosis in insect larvae, suggesting a potential role in pest control and developmental biology research (Ishiguro et al., 2003); (Kuwano et al., 2008).
Mimics of Pesticide Degrading Enzymes
In the field of pesticide degradation, studies have focused on cadmium(II) complexes involving compounds similar to this compound. These complexes are explored as potential mimics of organophosphate pesticide-degrading enzymes, indicating the compound's relevance in developing environmentally friendly pesticide degradation strategies (Daumann et al., 2012).
Nonlinear Optical (NLO) Properties
Recent research has delved into the nonlinear optical (NLO) properties of this compound derivatives using density functional theory. This work highlights the potential of these compounds in the development of new materials for optical and electronic applications (Kiven et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-3-5-11(6-4-10)17-12-7-8-14-9-12;/h3-6,12,14H,2,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAFGWMSZRMXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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